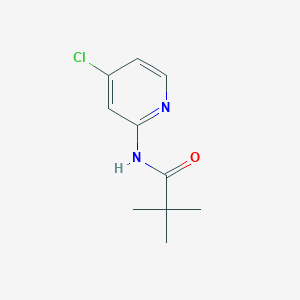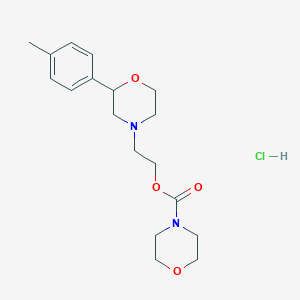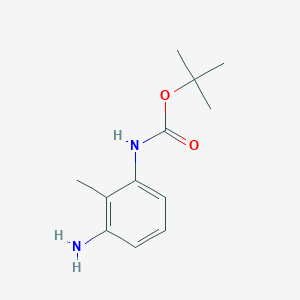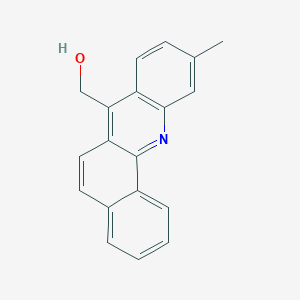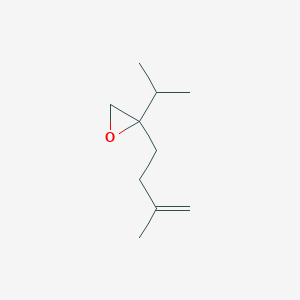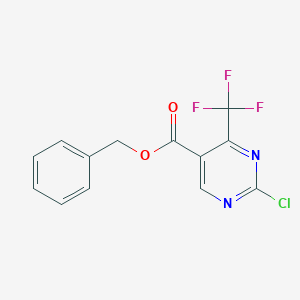
Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves catalytic reactions in environmentally benign solvents, highlighting methods that prioritize efficiency and green chemistry principles. For instance, the one-pot synthesis of benzo[4,5]imidazo[1,2-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidine derivatives utilizes thiamine hydrochloride (VB1) as an inexpensive and readily available catalyst in water medium, demonstrating an approach that could be adapted for Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (Liu, Lei, & Hu, 2012).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including those structurally related to Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate, has been elucidated through various spectroscopic techniques and X-ray crystallography. These studies provide insights into the bond lengths, angles, and overall geometry of the molecules, which are crucial for understanding their reactivity and interactions with biological targets. For example, the crystal structure of ethyl 4-(2,4-dichlorophenyl)-2-methyl-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate reveals a screw-boat conformation of the pyrimidine ring, demonstrating the complex geometries that can arise in these compounds (Sankar, Naveen, Lokanath, & Gunasekaran, 2015).
Chemical Reactions and Properties
Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate undergoes various chemical reactions, leveraging the reactivity of the chloro and trifluoromethyl groups. These reactions include nucleophilic substitutions, where the chlorine atom can be replaced by various nucleophiles, and transformations involving the carboxylate group to introduce additional functional groups or to form ring structures. The intramolecular Friedel-Crafts cyclization, as demonstrated in the synthesis of 4-chloro-pyrimido[4,5-b][1,4]benzodiazepines, exemplifies the type of complex transformations that can be achieved (Yang, Che, Dang, Wei, Gao, & Bai, 2005).
Scientific Research Applications
-
Agrochemical and Pharmaceutical Industries
- This compound is a key structural motif in active agrochemical and pharmaceutical ingredients .
- It’s used in the protection of crops from pests. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
- Several derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
- The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
-
Neuroprotection and Anti-neuroinflammatory Agents
- Triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties .
- These compounds have been evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
- They have shown significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
- They also exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
-
- This compound is a specialty product for proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions . This field is often used in exploring potential treatment strategies for diseases, discovering biomarkers for disease diagnosis, and understanding protein interactions within a cell .
-
Synthesis of Fluorinated Compounds
- The trifluoromethylpyridine moiety of this compound can be used in the synthesis of various fluorinated compounds . Fluorinated compounds have found extensive applications in the agrochemical, pharmaceutical, and functional materials fields . More than 50% of the pesticides launched in the last two decades have been fluorinated .
-
Investigation of Interfacial Interactions of Pyrimidines
- This compound may be used to investigate the effect of chemical substitutions on the interfacial interactions of pyrimidines with the phospholipid-mimic immobilized-artificial-membrane (IAM) chromatographic stationary phase . This research could provide valuable insights into the behavior of pyrimidines in biological systems .
Future Directions
properties
IUPAC Name |
benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3N2O2/c14-12-18-6-9(10(19-12)13(15,16)17)11(20)21-7-8-4-2-1-3-5-8/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHJVPJLOZDZSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CN=C(N=C2C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371069 | |
| Record name | Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
CAS RN |
175137-29-8 | |
| Record name | Phenylmethyl 2-chloro-4-(trifluoromethyl)-5-pyrimidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175137-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175137-29-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine](/img/structure/B68659.png)
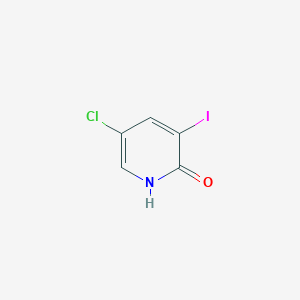
![(1'R,4R,4'S)-2',2'-dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one](/img/structure/B68661.png)

![[2-(Naphthalen-1-yl)-1H-imidazol-5-yl]methanol](/img/structure/B68667.png)
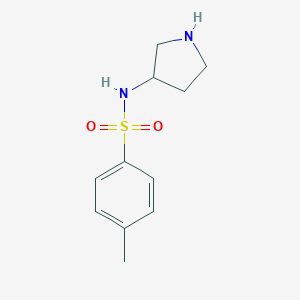
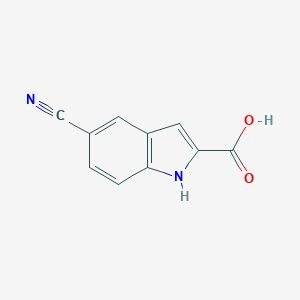
![N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B68680.png)
